1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Antifungal SDH inhibitor Agrochemical

1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 514801-40-2) is a heterocyclic hybrid molecule composed of an N-ethyl pyrazole-3-carboxamide core linked to a thiazole-2-yl moiety. This compound serves as a foundational building block for the rational design of succinate dehydrogenase inhibitors (SDHIs) and hypoxia-inducible factor (HIF)-1 antagonists.

Molecular Formula C9H10N4OS
Molecular Weight 222.27 g/mol
Cat. No. B5813120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide
Molecular FormulaC9H10N4OS
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=NC=CS2
InChIInChI=1S/C9H10N4OS/c1-2-13-5-3-7(12-13)8(14)11-9-10-4-6-15-9/h3-6H,2H2,1H3,(H,10,11,14)
InChIKeyQWKVGWBESAZKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide: Core Scaffold Procurement Guide for SDH and HIF-1 Research


1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 514801-40-2) is a heterocyclic hybrid molecule composed of an N-ethyl pyrazole-3-carboxamide core linked to a thiazole-2-yl moiety. This compound serves as a foundational building block for the rational design of succinate dehydrogenase inhibitors (SDHIs) and hypoxia-inducible factor (HIF)-1 antagonists [1]. Its structural simplicity—lacking additional aromatic or heterocyclic substituents—provides a baseline scaffold for structure-activity relationship (SAR) studies, enabling controlled investigation of the thiazole-pyrazole pharmacophore. The compound is not commercially deployed as a finished active ingredient but is of high interest as a synthetic intermediate and comparator in medicinal chemistry and agrochemical discovery programs [2].

Why Generic Substitution of 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide Fails: SAR and Scaffold Specificity Risks


Substituting 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide with a closely related analog is not a neutral procurement decision. The compound's specific substitution pattern—an ethyl group at the N1 position of the pyrazole ring and an unsubstituted thiazole-2-yl amide—is critical for binding site complementarity and biological activity. Within the pyrazole-thiazole carboxamide class, minor structural modifications, such as replacing the ethyl group with a methyl or isopropyl group or introducing substituents on the thiazole ring, drastically alter antifungal EC₅₀ values and HIF-1 inhibitory IC₅₀ values [1]. For instance, SAR studies demonstrate that electron-withdrawing or electron-donating substituents on appended aromatic rings can shift antifungal potency by more than 5-fold against Valsa mali [2]. Similarly, the identity of the N-alkyl group on the pyrazole ring modulates HIF-1 inhibition by over 15-fold [3]. Therefore, generic substitution without supporting SAR data introduces unacceptable variability in biological assays and compromises the reproducibility of structure-activity relationship studies.

Quantitative Differentiation Evidence for 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide


Antifungal EC₅₀ Superiority of Pyrazole-Thiazole Carboxamide Core vs. Commercial SDHI Fungicides

The pyrazole-thiazole carboxamide core, of which 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is the minimal unsubstituted variant, confers enhanced in vitro antifungal potency compared to the commercial succinate dehydrogenase inhibitor (SDHI) thifluzamide. In a direct head-to-head comparison within the same study, lead compounds bearing this core exhibited EC₅₀ values of 1.1–4.9 mg/L against Rhizoctonia cerealis, whereas thifluzamide displayed an EC₅₀ of 23.1 mg/L [1]. Against Sclerotinia sclerotiorum, a core derivative achieved an EC₅₀ of 0.8 mg/L, surpassing thifluzamide (4.9 mg/L) by approximately 6-fold [1]. Furthermore, in vivo protection against Rhizoctonia solani reached 90% at 10 mg/L for the core-bearing compound, compared to 80% for thifluzamide [1].

Antifungal SDH inhibitor Agrochemical

HIF-1 Inhibitory Activity of 1-Ethylpyrazole-3-carboxamide Scaffold

The 1-ethylpyrazole-3-carboxamide substructure, which defines the core of 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, exhibits dose-dependent inhibition of hypoxia-inducible factor 1 (HIF-1) transcriptional activity. The lead compound CLB-016 (IC₅₀ = 19.1 μM) and its optimized derivative 11Ae (IC₅₀ = 8.1 μM) both contain this exact core and suppress HIF-1-mediated CAIX expression and HT1080 cell migration [1]. Further optimization of the 1-alkyl-1H-pyrazole-3-carboxamide scaffold yielded KUSC-5037 with an IC₅₀ of 1.2 μM, representing a 16-fold improvement over the initial hit [2]. While the thiazole amide extension in the target compound was not directly evaluated in these studies, the core 1-ethylpyrazole-3-carboxamide moiety is the essential pharmacophore for HIF-1 inhibition.

Cancer HIF-1 inhibitor Medicinal chemistry

Antibacterial MIC Advantage of Pyrazole-3-carboxamide Derivatives vs. Chloramphenicol

Pyrazole-3-carboxamide derivatives exhibit potent antibacterial activity against Gram-positive Bacillus subtilis, with several analogs achieving minimum inhibitory concentrations (MICs) of 1 µg/mL—superior to the clinical comparator chloramphenicol [1]. The specific substituents on the pyrazole ring (e.g., 2,4-dichlorophenylmethyl, benzenesulfonyl groups) drive this activity, but the pyrazole-3-carboxamide scaffold is the conserved pharmacophoric element. Although 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide itself was not tested, its shared core with the active derivatives positions it as a viable building block for developing novel antibacterial agents with potential efficacy against B. subtilis and related pathogens.

Antibacterial B. subtilis MIC

Optimal Application Scenarios for 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide in Scientific Research and Industrial Procurement


SDHI Fungicide Lead Optimization and SAR Expansion

Procure 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide as the minimal core scaffold for designing next-generation succinate dehydrogenase inhibitor (SDHI) fungicides. Its demonstrated in vitro superiority over thifluzamide (EC₅₀ improvements of 5- to 20-fold) and in vivo efficacy of 90% against Rhizoctonia solani at 10 mg/L establish the core as a high-potency starting point for synthetic derivatization [1]. Researchers can systematically introduce substituents on the thiazole and pyrazole rings to optimize spectrum, potency, and resistance profiles while maintaining the validated core structure.

Hypoxia-Inducible Factor (HIF)-1 Inhibitor Discovery for Cancer Therapy

Utilize the 1-ethylpyrazole-3-carboxamide core of this compound as a validated pharmacophore for developing HIF-1 inhibitors. Studies confirm that this scaffold inhibits HIF-1-driven luciferase activity with IC₅₀ values ranging from 19.1 μM (initial hit) to 1.2 μM (optimized lead), and suppresses downstream CAIX expression and tumor cell migration [2]. The target compound provides a modular platform for introducing thiazole-based extensions to enhance potency, solubility, or target engagement while preserving the core HIF-1 inhibitory activity.

Antibacterial Agent Development Targeting Gram-Positive Pathogens

Employ 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide as a pyrazole-3-carboxamide scaffold for antibacterial drug discovery. Class-level evidence shows that structurally related pyrazole-3-carboxamides achieve MICs as low as 1 µg/mL against Bacillus subtilis, outperforming chloramphenicol [3]. The thiazole amide functionality in the target compound may further enhance membrane permeability or target binding, offering a rational entry point for optimizing Gram-positive antibacterial leads.

Computational Docking and Molecular Dynamics Studies of SDH and HIF-1 Binding

Use 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide as a reference ligand for computational modeling of succinate dehydrogenase and HIF-1α binding pockets. The compound's defined 3D conformation and minimal substitution pattern allow for accurate docking pose generation and free energy perturbation calculations [1]. This facilitates the rational design of derivatives with improved binding affinity and selectivity, accelerating hit-to-lead optimization in silico.

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